

3-Fluoro-DL-valine melting point ~210 °C decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-Fluoro-DL-valine

CAS No.: 43163-94-6

Cat. No.: S752006

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Technical Guide to 3-Fluoro-DL-valine

Chemical and Physical Properties

3-Fluoro-DL-valine is an unnatural amino acid with potential applications in peptide synthesis and as a bacterial growth inhibitor [1]. The table below summarizes its core identifier and physicochemical data compiled from commercial and scientific sources.

- Basic Identifiers and Properties of 3-Fluoro-DL-valine

Property	Description
CAS Number	43163-94-6 [2] [3] [4]
Molecular Formula	C ₅ H ₁₀ FNO ₂ [2] [3] [4]
Molecular Weight	135.14 g/mol [2] [3] [4]
IUPAC Name	2-amino-3-fluoro-3-methylbutanoic acid [2] [3]
SMILES	CC(C)(F)C(N)C(O)=O [3] [4] [5]

Property	Description
Melting Point	~210 °C (decomposition) [4] [5] / ~250 °C (decomposition) [2]
Physical Form	White to off-white powder [4] [5]
Purity	Available in 94% [2] [3] and ≥99.0% [4] grades
Storage	Recommended at ambient temperatures [3]

The reported melting point shows variation, which is common for compounds that decompose upon heating. The value of ~210 °C is cited in multiple sources and is likely the most representative [4] [5].

Commercial Product Comparison

Researchers can source **3-Fluoro-DL-valine** from several suppliers, with variations in purity and price.

- Available Commercial Sources for **3-Fluoro-DL-valine**

Supplier	Catalog Number	Quantity	Purity	Price (USD)	Additional Notes
Thermo Scientific	AAL15334MC [3]	100 mg	94%	\$376.01	Brand transition from Alfa Aesar; not currently web-orderable [6].
Sigma-Aldrich	47581 [4]	25 mg	≥99.0%	\$73.50	Reaction applicability: solution phase peptide synthesis [4].
MedChemExpress	HY-W074978 [1]	50 mg	Get Quote	Get Quote	Controlled substance in some territories [1].
Matrix Scientific	002820 [5]	250 mg	95%	\$205.00	A larger quantity option [5].

Safety and Handling

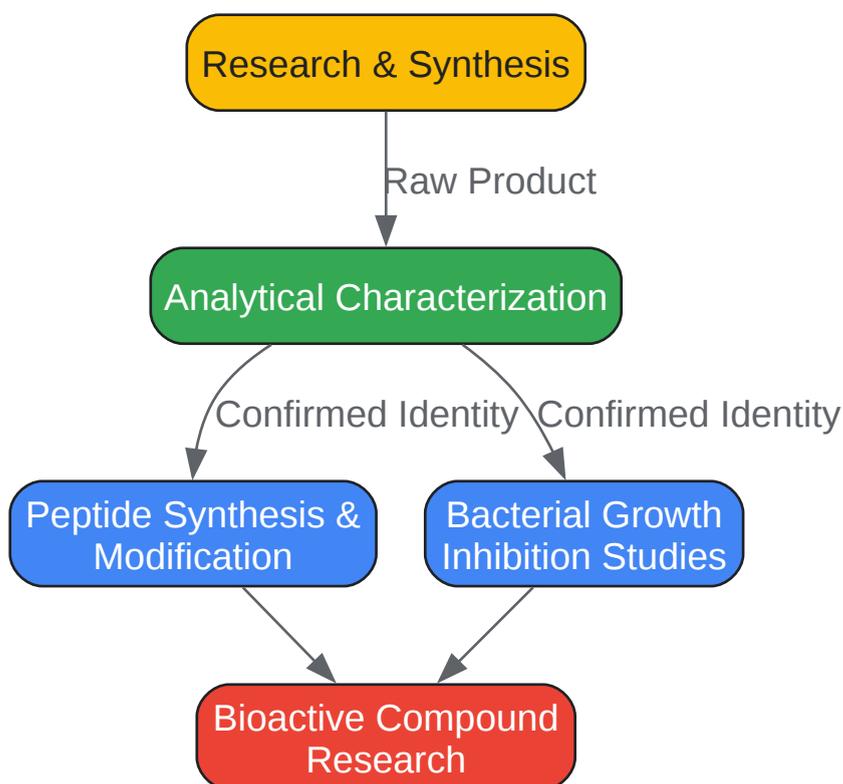
Please adhere to the following safety precautions when handling this compound:

- **Hazard Statements:** H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation [3].
- **Precautionary Statements:** P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P362, P501c [3].
- **Personal Protective Equipment (PPE):** Use eyeshields, gloves, and consider a type N95 (US) respirator [4].

Biological Activity and Applications

3-Fluoro-DL-valine is an **unnatural amino acid that inhibits the growth of certain bacteria** [1]. Its primary research application is in **peptide synthesis**, where it provides options for creating novel bioactive peptides with modified properties [4] [1]. The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the peptides into which it is incorporated.

The following diagram illustrates its role in the research and development workflow, from synthesis to application testing.



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*Research and development workflow for **3-Fluoro-DL-valine***

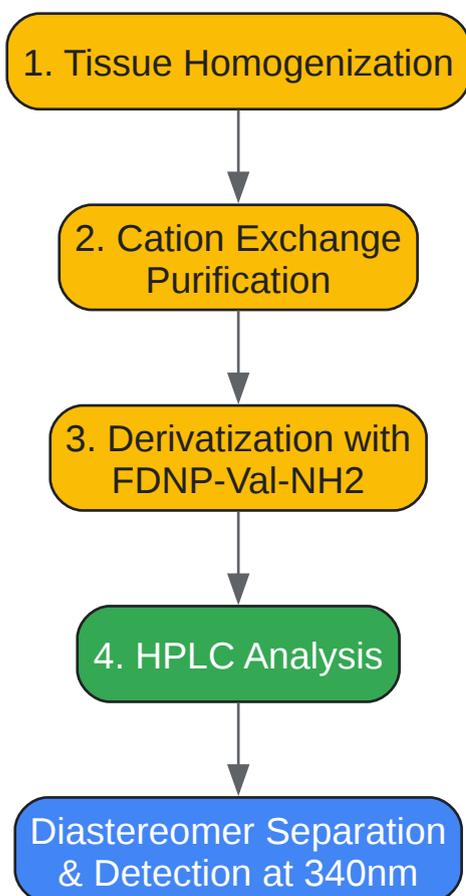
Detailed Experimental Protocol

This method is adapted from a published HPLC procedure for analyzing acidic D-amino acids and their N-methyl derivatives, which can be relevant for characterizing **3-Fluoro-DL-valine** and its incorporation into peptides [7].

HPLC Determination Method

- **Principle:** The method involves pre-column derivatization of the amino acid with the chiral reagent **N- α -(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂)**, a Marfey's reagent analog. This creates diastereomers that can be separated on a standard reversed-phase column [7].
- **Key Advantage:** This reagent offers improved resolution and higher molar absorptivity compared to the original Marfey's reagent, allowing for sensitive UV detection at 340 nm (as low as 5-10 picomoles) without requiring pre-treatment of samples to remove primary amino acids [7].

The workflow for the sample preparation and analysis is outlined below.



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HPLC analysis workflow for amino acid determination

- **Materials:**
 - **Reagents:** FDNP-(D or L)-Val-NH₂ derivatizing reagent (>99.5% pure), **3-Fluoro-DL-valine** standard, trifluoroacetic acid (TFA), acetonitrile (MeCN), methanol (MeOH), sodium bicarbonate, acetone [7].
 - **Equipment:** HPLC system with UV detector, reversed-phase ODS-Hypersil column (5µm, 25 cm x 0.46 cm), AG50W-X8 cation exchange resin [7].
- **Sample Preparation (for tissue samples):**
 - Homogenize 100–500 mg of tissue with 0.2 M perchloric acid (PCA) in a 1:10 ratio.
 - Centrifuge the homogenate at 5000 g.
 - Pass the supernatant through a cation exchange column (AG50W-X8, H⁺ form).
 - Wash the column with 0.01 M HCl, then elute amino acids with 4 M NH₄OH.
 - Evaporate the ammonia and freeze-dry the eluate [7].
- **Derivatization Procedure:**

- Dissolve the sample or standard (containing ~2.5 mmol of amino acid) in 100 μ L of 0.5 M NaHCO₃.
- Add 400 μ L of a 1% solution of FDNP-Val-NH₂ in acetone.
- Incubate the mixture for 90 minutes at 40°C.
- Acidify the solution after cooling [7].
- **HPLC Conditions:**
 - **Column:** ODS-Hypersil (5 μ m, 25 cm x 0.46 cm).
 - **Mobile Phase:** A: 0.11% TFA in water; B: 0.11% TFA in MeCN.
 - **Elution:** Isocratic at 10% B for 2 minutes, followed by a linear gradient to 70% B.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV at 340 nm.
 - **Run Time:** < 40 minutes [7].

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